molecular formula C16H10F3N3O3S B145259 (2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate CAS No. 134653-69-3

(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate

Cat. No.: B145259
CAS No.: 134653-69-3
M. Wt: 381.3 g/mol
InChI Key: OZRRTTUJPHVVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C₁₆H₁₀F₃N₃O₃S and a molecular weight of 381.329 g/mol This compound is known for its unique trifluoromethylsulfono group attached to the terpyridine core, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 4’-Trifluoromethylsulfono-2,2’:6’,2’‘-terpyridine typically involves the reaction of 2,2’:6’,2’'-terpyridine with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine, particularly in its anticancer applications, involves targeting mitochondrial pathways. The compound induces mitophagy, a selective autophagic process that degrades dysfunctional mitochondria. This process involves the disruption of mitophagy-related protein expression, dissipation of mitochondrial membrane potential, elevation of reactive oxygen species levels, and promotion of mitochondrial DNA damage . These actions lead to the selective cytotoxicity of cancer cells, making it a potential candidate for next-generation anticancer drugs.

Comparison with Similar Compounds

4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine can be compared with other similar compounds such as:

Properties

CAS No.

134653-69-3

Molecular Formula

C16H10F3N3O3S

Molecular Weight

381.3 g/mol

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H

InChI Key

OZRRTTUJPHVVRM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F

Synonyms

4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE

Origin of Product

United States

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